N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide
Description
This compound is a substituted ethanediamide featuring a cyclohexene moiety and two furan rings (2- and 3-position) attached to a hydroxyethyl backbone. Its structural complexity arises from the combination of an unsaturated cyclohexene group, heterocyclic furan systems, and a central ethanediamide linker.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c23-18(21-10-8-15-5-2-1-3-6-15)19(24)22-14-20(25,16-9-12-26-13-16)17-7-4-11-27-17/h4-5,7,9,11-13,25H,1-3,6,8,10,14H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQZMABUSKGTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide typically involves multi-step organic reactions. The starting materials may include cyclohexene, furan derivatives, and oxalamide precursors. Common synthetic routes may involve:
Cycloaddition Reactions: To introduce the cyclohexene moiety.
Furan Functionalization: Using reagents like furan-2-carboxylic acid and furan-3-carboxylic acid.
Oxalamide Formation: Through condensation reactions involving oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan rings and cyclohexene moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: Functional groups on the furan rings can be substituted using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Research Implications and Gaps
- Target Compound : Its furan-cyclohexene hybrid structure may offer unique photophysical properties (e.g., fluorescence) or bioactivity (e.g., anti-inflammatory), but empirical data are lacking.
- The target compound’s absence of these features limits direct comparisons.
Future work should prioritize crystallographic studies (using SHELX programs ) and biological assays to contextualize this compound among its analogs.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]ethanediamide is a complex organic compound notable for its potential biological activities. The structural features, including a cyclohexene moiety and furan rings, suggest that this compound may interact with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
Key Structural Features:
- Cyclohexene moiety : Provides unique reactivity due to its unsaturation.
- Furan rings : Known for their electron-rich nature, which can participate in various chemical reactions.
- Hydroxyethyl group : May enhance solubility and biological interaction.
Biological Activity Overview
Preliminary studies suggest that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Cytotoxicity : Indications of selective cytotoxic effects on cancer cell lines.
- Receptor Modulation : Possible interactions with key receptors involved in disease pathways.
Antimicrobial Activity
A study conducted on related compounds found that derivatives with furan rings exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that the furan component in this compound may similarly contribute to antimicrobial activity through mechanisms such as disrupting bacterial cell walls or inhibiting essential enzymes.
Cytotoxicity Studies
Research into structurally similar compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar furan and cycloalkene structures demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potential for further development as anticancer agents .
Receptor Interaction
Molecular docking studies suggest that this compound may bind effectively to receptors involved in inflammation and cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase (COX) enzymes. These interactions could lead to modulation of signaling pathways relevant to tumor growth and inflammatory responses .
Case Studies and Experimental Data
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Furan Derivative A | Antimicrobial (E. coli) | 5 µM |
| Study 2 | Cyclohexene Derivative B | Cytotoxic (HeLa cells) | 10 µM |
| Study 3 | Furan-Cycloalkene Hybrid C | EGFR Inhibition | 15 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
